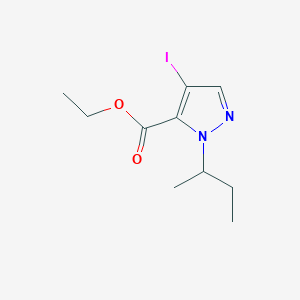

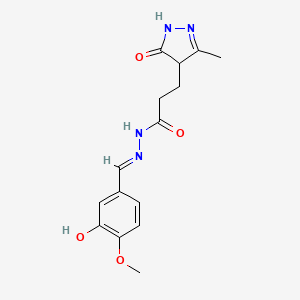

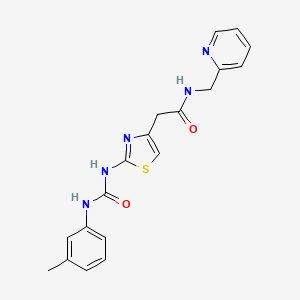

![molecular formula C16H15F3N4O2 B2685910 Pyridin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone CAS No. 2380098-03-1](/img/structure/B2685910.png)

Pyridin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as TFMPM and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of TFMPM involves the inhibition of enzyme activity through binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a disruption in cellular processes. TFMPM has been shown to selectively inhibit the activity of certain enzymes, making it a promising candidate for the development of new therapeutic agents.

Biochemical and Physiological Effects:

TFMPM has been shown to have a range of biochemical and physiological effects. It has been demonstrated to inhibit the growth of cancer cells and reduce inflammation in animal models. TFMPM has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress. Additionally, TFMPM has been shown to have anti-diabetic effects, reducing blood glucose levels in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFMPM is its selectivity for certain enzymes, making it a valuable tool for studying the role of these enzymes in cellular processes. TFMPM is also relatively stable, making it suitable for use in lab experiments. However, TFMPM has some limitations, including its complex synthesis method and limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of TFMPM. One area of interest is the development of new therapeutic agents based on the structure of TFMPM. Researchers are also investigating the use of TFMPM as a tool for studying the role of specific enzymes in disease processes. Additionally, there is ongoing research into the synthesis of TFMPM and related compounds, with the goal of developing more efficient and cost-effective methods for producing these compounds.

Conclusion:

In conclusion, TFMPM is a chemical compound that has significant potential for use in scientific research. Its complex synthesis method and selectivity for certain enzymes make it a valuable tool for studying cellular processes and developing new therapeutic agents. While there are some limitations to its use, ongoing research is exploring new ways to utilize this compound and its derivatives in the future.

Synthesis Methods

The synthesis of TFMPM involves a multi-step process that includes the reaction of pyridine-4-carboxaldehyde with trifluoromethylpyrimidine-2-amine to yield a pyridinyl pyrimidine intermediate. This intermediate is then reacted with 1-piperidinemethanamine to produce TFMPM. The overall synthesis method of TFMPM is complex and requires expertise in synthetic chemistry.

Scientific Research Applications

TFMPM has been widely used in scientific research due to its potential applications in the field of medicinal chemistry. It has been studied for its ability to inhibit the activity of certain enzymes, such as kinases and phosphatases, which are involved in various cellular processes. TFMPM has also been investigated for its potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name |

pyridin-4-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4O2/c17-16(18,19)13-3-8-21-15(22-13)25-12-4-9-23(10-5-12)14(24)11-1-6-20-7-2-11/h1-3,6-8,12H,4-5,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGBUQUFFBNHDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C(=O)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

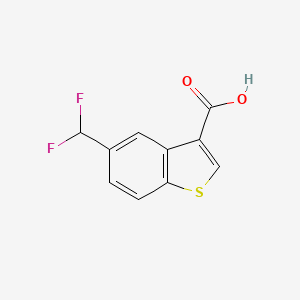

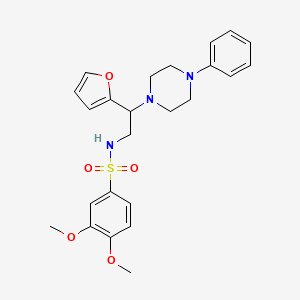

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2685832.png)

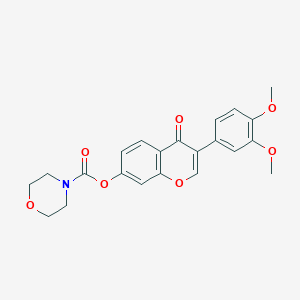

![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2685839.png)

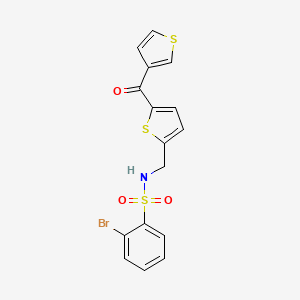

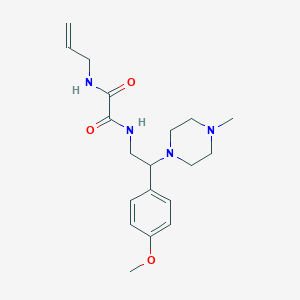

![N1-(1-hydroxybutan-2-yl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2685843.png)

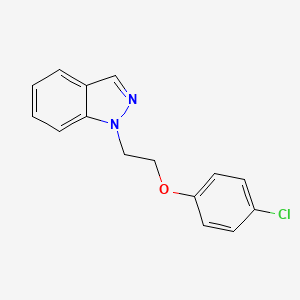

![1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2685845.png)